molecular formula C10H6Br2N2O B2464822 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide CAS No. 2225100-81-0

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide

Cat. No.: B2464822
CAS No.: 2225100-81-0
M. Wt: 329.979
InChI Key: WIDFTBAIEYOPDE-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide is an organic compound with the molecular formula C10H6Br2N2O. This compound is characterized by the presence of a cyano group, a dibromophenyl group, and an enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide typically involves the reaction of 2,5-dibromobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Halogen atoms in the dibromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the dibromophenyl group can participate in various binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
  • 2-Cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid

Uniqueness

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide is unique due to the presence of both cyano and dibromophenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dibromophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDFTBAIEYOPDE-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C(\C#N)/C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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